Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a sulfinyl group attached to a 2,4-dinitrophenyl ring and an ester linkage to an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of 2,4-dinitrophenylsulfinyl chloride with isopropyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Acidic or basic hydrolysis.
Major Products
Oxidation: Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester.
Reduction: Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester.
Substitution: 2,4-Dinitrophenylsulfinyl acetic acid and isopropanol.
Scientific Research Applications
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. The nitro groups on the phenyl ring can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with amino groups instead of nitro groups.
Uniqueness
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both the sulfinyl group and the 2,4-dinitrophenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
139326-47-9 |
---|---|
Molecular Formula |
C11H12N2O7S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
propan-2-yl 2-(2,4-dinitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12N2O7S/c1-7(2)20-11(14)6-21(19)10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3 |
InChI Key |
VOYHCCXTQOEMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.